1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene CAS 18800-39-0 properties
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene CAS 18800-39-0 properties
An In-Depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS 18800-39-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is a specialized aromatic chemical intermediate that holds significant value for researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its molecular architecture is distinguished by two key functional moieties attached to a benzene ring in a meta-configuration: a reactive bromoethoxy group and a bio-functionally important trifluoromethyl group.
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Concurrently, the 2-bromoethoxy side chain provides a versatile and reactive handle. The primary bromide is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to build more complex molecular scaffolds.[4]
This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene. It moves beyond a simple recitation of data to explain the causality behind its properties and applications, providing field-proven insights for its effective use in a research and development setting.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's physical and spectroscopic properties is fundamental to its successful application in synthesis and analysis. These characteristics dictate reaction conditions, purification strategies, and structural confirmation.
Chemical and Physical Properties
The core quantitative data for 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene are summarized below. These values are critical for experimental design, from calculating molar equivalents to setting appropriate temperatures for reactions and distillations.
| Property | Value | Source(s) |
| CAS Number | 18800-39-0 | [5][6] |
| Molecular Formula | C₉H₈BrF₃O | [5][6] |
| Molecular Weight | 269.07 g/mol | [5] |
| Boiling Point | 116-118 °C | [6][7] |
| Density | 1.523 g/cm³ | [6][8] |
| Flash Point | 130.4 °C | [6][8] |
| PSA | 9.2 Ų | [6][8] |
| XLogP3 | 3.5 | [6][8] |
| Synonyms | 1-Bromo-2-(m-trifluoromethylphenoxy)ethane, 2-Bromoethyl α,α,α-trifluoro-m-tolyl ether, 3-(2-Bromoethoxy)benzotrifluoride | [6][7] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is a crucial skill for chemists to verify the identity and purity of synthesized materials.
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¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. δ 7.0-7.5 ppm) should display complex multiplets corresponding to the four protons on the 1,3-disubstituted benzene ring. The aliphatic region should feature two triplets, a downfield triplet around δ 4.3 ppm for the methylene group attached to the oxygen (-OCH₂-), and an upfield triplet around δ 3.6 ppm for the methylene group attached to the bromine (-CH₂Br), each with a coupling constant (J) of approximately 6-7 Hz.
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¹³C NMR: The carbon spectrum will show nine distinct signals. The trifluoromethyl carbon will appear as a quartet (due to C-F coupling) around δ 120-125 ppm.[9] Four signals are expected in the aromatic region (δ 115-160 ppm), including the carbon attached to the ether oxygen at the most downfield position. Two aliphatic signals will be present, corresponding to the -OCH₂- (approx. δ 68 ppm) and -CH₂Br (approx. δ 30 ppm) carbons.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet around δ -62 ppm, a characteristic chemical shift for an aromatic -CF₃ group.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will reveal a characteristic molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of nearly equal intensity for the molecular ion at m/z 268 and 270. Key fragmentation patterns would likely include the loss of the bromine atom and cleavage of the ethyl ether side chain.[10]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances: strong C-F stretching bands in the 1350-1100 cm⁻¹ region, a prominent C-O-C (ether) stretching band around 1250-1050 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching bands around 1600 and 1475 cm⁻¹.[11]
Part 2: Synthesis and Reactivity
Synthetic Protocol: Williamson Ether Synthesis
The most direct and common method for preparing 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is the Williamson ether synthesis. This robust and reliable reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.
Objective: To synthesize 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene from 3-(trifluoromethyl)phenol and 1,2-dibromoethane.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.
-
Causality: Potassium carbonate is an ideal choice as it is strong enough to deprotonate the phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause side reactions. It is also inexpensive and easily removed during workup.
-
-
Nucleophilic Substitution: Add 1,2-dibromoethane (2.0-3.0 eq.) to the mixture.
-
Causality: An excess of 1,2-dibromoethane is used to favor the desired monosubstitution product and minimize the formation of the bis-aryloxyethane byproduct.
-
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Final Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the final product as a pure oil.[12]
Caption: Workflow for Williamson Ether Synthesis.
Reactivity Profile
The synthetic utility of this compound stems from two primary sites of reactivity: the alkyl bromide and the aromatic ring.
-
Nucleophilic Substitution at the Bromoethyl Chain: The C-Br bond is polarized, making the primary carbon electrophilic and an excellent target for a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of functionalities such as:
-
Amines: To form secondary or tertiary amines, which are common in pharmaceutical scaffolds.
-
Azides: To generate azides, which can then be reduced to primary amines or used in "click chemistry" reactions (Huisgen cycloadditions).
-
Thiols: To create thioethers.
-
Cyanides: To extend the carbon chain and provide a handle for further elaboration into carboxylic acids or amines.
-
-
Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS, but the outcome is governed by the competing directing effects of the two substituents.[13]
-
-OCH₂CH₂Br group: This ether group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom.
-
-CF₃ group: This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.
-
In a competitive scenario, the deactivating effect of the -CF₃ group is dominant. Therefore, electrophilic substitution on this ring is generally difficult and will preferentially occur at the position meta to the -CF₃ group and ortho or para to the ether group. This predictable regioselectivity can be exploited in multi-step syntheses.
Caption: Key Reactivity Pathways of the Title Compound.
Part 3: Application in Drug Discovery
The strategic incorporation of fluorine-containing building blocks is a proven method for optimizing lead compounds in drug discovery.[1] 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene serves as a quintessential example of such a scaffold.
Workflow: Integrating the Building Block into a Discovery Cascade
This compound is not an end-product but a starting material. Its value is realized in its ability to generate libraries of diverse analog structures for biological screening and the development of Structure-Activity Relationships (SAR).
Hypothetical Workflow for Library Synthesis:
-
Scaffold Reaction: A primary or secondary amine, representing a core pharmacophore, is reacted with 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene in an Sₙ2 reaction to form a new carbon-nitrogen bond. A non-nucleophilic base (e.g., diisopropylethylamine) is used to scavenge the HBr byproduct.
-
Parallel Synthesis: This reaction is performed in parallel across a plate of 24, 48, or 96 unique amines in an array synthesizer, creating a library of novel compounds. Each new molecule retains the trifluoromethylphenyl ether core but varies in the amine-derived portion.
-
Purification: The resulting library is purified using high-throughput methods, such as preparative HPLC-MS, which separates the desired product and confirms its mass simultaneously.
-
Biological Screening: The purified compounds are submitted to a high-throughput biological assay (e.g., an enzyme inhibition or receptor binding assay) to identify "hits"—compounds that show activity against the biological target.
-
SAR Analysis: The activity data is correlated with the structural changes across the library. This analysis informs the next round of synthesis, guiding chemists to design more potent and selective drug candidates. For instance, if amines with aromatic rings show higher activity, the next library will focus on exploring a wider variety of aromatic amines.
Caption: Drug Discovery Workflow Using the Building Block.
Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. While comprehensive toxicological data for this specific compound is limited, its structure as a halogenated and aromatic irritant necessitates careful handling.
GHS Hazard Information
Based on data from suppliers and structurally related compounds, 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is classified as an irritant.[5][6]
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[14][15]H319: Causes serious eye irritation.[14][15]H335: May cause respiratory irritation.[14][15] |
| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[16] An eyewash station and safety shower must be readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times. Avoid exposing skin.
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling. Prevent the formation of aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[7]
Conclusion
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is more than a mere collection of atoms; it is a strategically designed tool for chemical innovation. Its trifluoromethyl group offers a proven route to enhance biological properties, while the bromoethoxy chain provides a reliable anchor point for synthetic elaboration. By understanding its physicochemical properties, mastering its synthesis, and appreciating its reactivity, researchers in drug development and materials science can leverage this powerful building block to construct novel molecules with desired functions, accelerating the pace of discovery.
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